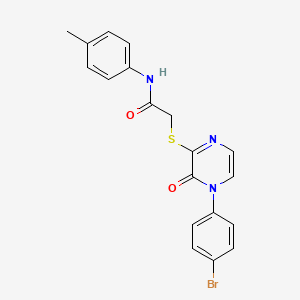

3-甲基-1-苯基-1H-吡唑-5-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

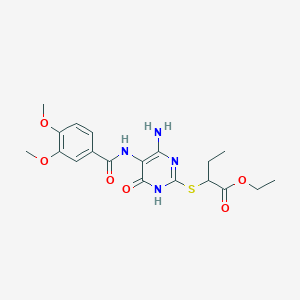

3-Methyl-1-phenyl-1H-pyrazole is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde at the temperature of 90-100°C with reagent phosphorus oxychloride . It is also an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole . 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

The molecular formula of 3-methyl-1-phenyl-1H-pyrazole is C10H10N2 . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .科学研究应用

抗氧化活性

与 3-甲基-1-苯基-1H-吡唑-5-硫醇相关的化合物,特别是 5-(5-甲基-1H-吡唑-3-基)-4-苯基-4H-1,2,4-三唑-3-硫醇的烷基衍生物,已合成并评估其抗氧化活性。这些化合物表现出中等抗自由基活性,表明在需要抗氧化性质的领域中具有潜在的用途 (Gotsulya, 2020)。

药理学评估

一项研究探索了 1,3,4-恶二唑和吡唑新型衍生物(包括与 3-甲基-1-苯基-1H-吡唑-5-硫醇相关的化合物)的药理学潜力。这些化合物在各种试验中显示出结合和中等抑制效应,表明它们在药理学研究中的潜力 (Faheem, 2018)。

合成与结构分析

研究重点是合成和结构分析杂环化合物,包括 3-甲基-1-苯基-1H-吡唑-5-硫醇的衍生物。这些化合物由于其作为具有广泛作用谱的生物活性物质的潜力而受到关注 (Hotsulia & Fedotov, 2019)。

HDAC 抑制活性

合成了一系列带有 3-苯基-1H-吡唑-5-甲酰胺支架的基于硫醇的组蛋白脱乙酰酶 (HDAC) 抑制剂,与 3-甲基-1-苯基-1H-吡唑-5-硫醇相关。这些化合物显示出显着的 HDAC 抑制活性,表明它们在癌症治疗中的潜力 (Wen et al., 2016)。

抗菌活性

基于噻吩并[3,2-c]吡唑衍生物(与 3-甲基-1-苯基-1H-吡唑-5-硫醇相关)的化合物已被合成并显示出对各种微生物的中等至高抗菌活性,表明它们在抗菌研究中的潜力 (Aly, 2016)。

分子对接研究

关于含有与 3-甲基-1-苯基-1H-吡唑-5-硫醇相关的噻唑部分的配合物的研究包括分子对接研究。这项研究旨在了解这些配合物与生物靶标的相互作用,表明在药物设计和癌症治疗中的应用 (Shafeeulla et al., 2017)。

衍生物的合成

合成和表征 3-苯基-1H-吡唑的衍生物(与 3-甲基-1-苯基-1H-吡唑-5-硫醇密切相关)的努力旨在创造具有生物活性的化合物。这些衍生物在癌症治疗和药物开发中具有潜在应用 (Liu et al., 2017)。

作用机制

Several derivatives of 3-methyl-1-phenyl-1H-pyrazole have been shown to be cytotoxic to several human cell lines . In particular, compound 3i proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cell . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

安全和危害

未来方向

Pyrazoles have attracted particular attention due to the diverse biological activities associated with this heterocyclic system . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance .

属性

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGAFSBHHOCERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N(N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)

![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)

![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2718076.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone](/img/structure/B2718080.png)